Einecs 306-380-7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’‘-nitrilotris [ethanol] typically involves the reaction of benzothiazole-2-thiol with sodium hydroxide and 2,2’,2’'-nitrilotris [ethanol]. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the precise measurement and mixing of reactants, followed by controlled heating and cooling cycles. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] include:
- Benzothiazole-2-thiol
- Benzothiazole-2-sulfonic acid
- Benzothiazole-2-sulfonamide
Uniqueness
What sets Benzothiazole-2 (3H)-thione, sodium salt, compound with 2,2’,2’'-nitrilotris [ethanol] apart from these similar compounds is its unique combination of properties, such as its solubility in water, stability under various conditions, and its ability to act as both a reagent and a catalyst in different chemical reactions .
Properties
CAS No. |
97158-50-4 |
---|---|
Molecular Formula |
C13H19N2NaO3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
sodium;1,3-benzothiazol-3-ide-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H5NS2.C6H15NO3.Na/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10;/h1-4H,(H,8,9);8-10H,1-6H2;/q;;+1/p-1 |
InChI Key |
YWJPYBZSWGNQMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C(=S)S2.C(CO)N(CCO)CCO.[Na+] |
Origin of Product |
United States |
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